2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol
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Overview
Description
“PMID27376512-Compound-Figure2aExample1” is a small molecular drug developed by GlaxoSmithKline Intellectual Property (No.2) Limited. This compound is primarily known for its potential therapeutic applications in treating various diseases, including cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27376512-Compound-Figure2aExample1” involves multiple steps, including the formation of key intermediates and final product purification. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: “PMID27376512-Compound-Figure2aExample1” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
“PMID27376512-Compound-Figure2aExample1” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating cancer and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of “PMID27376512-Compound-Figure2aExample1” involves its interaction with specific molecular targets, such as DNA [cytosine-5]-methyltransferase. This interaction leads to the inhibition of DNA methylation, which can result in the reactivation of tumor suppressor genes and inhibition of cancer cell growth .
Comparison with Similar Compounds
- Azacitidine
- Decitabine
- Zebularine
Comparison: “PMID27376512-Compound-Figure2aExample1” is unique in its specific molecular structure and mechanism of action. While similar compounds like azacitidine and decitabine also inhibit DNA methylation, “PMID27376512-Compound-Figure2aExample1” has distinct pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C16H19ClN8O3S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H19ClN8O3S/c17-9-1-2-19-16(24-9)20-3-4-29-5-8-11(26)12(27)15(28-8)25-7-23-10-13(18)21-6-22-14(10)25/h1-2,6-8,11-12,15,26-27H,3-5H2,(H2,18,21,22)(H,19,20,24) |
InChI Key |
ZWBSJRQJKXXDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)NCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
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